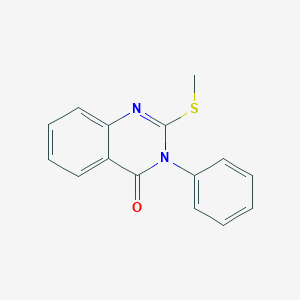

4(3H)-Quinazolinone, 2-methylthio-3-phenyl-

Vue d'ensemble

Description

4(3H)-Quinazolinone, 2-methylthio-3-phenyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group at the 2-position and a phenyl group at the 3-position of the quinazolinone ring imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with phenylisothiocyanate in the presence of a base, followed by cyclization under acidic conditions to yield the desired quinazolinone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone ring can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Nitro or halogenated quinazolinone derivatives.

Applications De Recherche Scientifique

Synthesis of 4(3H)-Quinazolinones

The synthesis of 4(3H)-quinazolinones typically involves multi-component reactions, which can be optimized for efficiency and yield. Recent studies have developed greener synthetic pathways that minimize the use of hazardous solvents and expensive reagents. For instance, a transition-metal catalyst-free approach has been reported to yield 2-phenylquinazolin-4(3H)-one with yields up to 84% through a sequence involving carboxylic acids and amines .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 4(3H)-quinazolinones. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and ovarian carcinoma (A2780). Compounds exhibited IC50 values significantly lower than established treatments like lapatinib, indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Cytotoxicity of Quinazolinone Derivatives against Cancer Cell Lines

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives are also noteworthy. A series of compounds were synthesized and tested against multi-drug resistant bacteria, demonstrating enhanced activity when conjugated with silver nanoparticles. The presence of electron-donating groups such as methylthio significantly improved their bactericidal efficacy .

Table 2: Antibacterial Efficacy of Quinazolinone Derivatives

| Compound | Bacteria Tested | Activity Level | Reference |

|---|---|---|---|

| QNZ 4 | E. coli | High | |

| QNZ 6 | Streptococcus pyogenes | Enhanced with AgNPs |

Anti-inflammatory and Anticonvulsant Effects

Quinazolinone derivatives have been investigated for their anti-inflammatory and anticonvulsant activities. Studies have shown that certain compounds exhibit significant inhibition of inflammatory markers and possess anticonvulsant properties comparable to traditional medications .

Case Studies

Several case studies exemplify the therapeutic potential of quinazolinone derivatives:

- Case Study 1 : A study demonstrated that a novel quinazolinone-sulfonamide derivative exhibited potent anticancer activity against various cell lines with a favorable safety profile compared to existing treatments .

- Case Study 2 : Research on quinazolinone derivatives linked to fullerene showed promising results in anti-tuberculosis activity, indicating their versatility in treating infectious diseases alongside cancer .

Mécanisme D'action

The mechanism of action of 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Thioxoquinazoline derivatives: These compounds share a similar quinazolinone core but with different substituents, such as thioxo groups.

Pyridothienopyrimidine derivatives: These compounds have a fused pyridine-thieno-pyrimidine ring system and exhibit similar biological activities.

Uniqueness: 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- is unique due to the presence of both a methylthio group and a phenyl group, which confer distinct chemical and biological properties. This combination of substituents can enhance its activity and selectivity in various applications .

Activité Biologique

4(3H)-Quinazolinone derivatives, particularly 2-methylthio-3-phenyl-4(3H)-quinazolinone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for 4(3H)-quinazolinone, 2-methylthio-3-phenyl- is C11H10N2S. The presence of the methylthio and phenyl groups enhances its biological activity through various mechanisms.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2S |

| Molecular Weight | 218.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of tyrosine kinases, which are crucial in cancer progression. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. Notably, compounds derived from this class exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) with IC50 values comparable to established drugs like imatinib.

Case Study : A study reported that specific derivatives showed IC50 values against CDK2 of 0.173 µM and against HER2 of 0.079 µM, indicating strong potential as anticancer agents .

Antibacterial Activity

The antibacterial efficacy of quinazolinones has also been documented. Compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial folic acid synthesis pathways.

Table 2: Antibacterial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone Derivative A | Staphylococcus aureus | 32 µg/mL |

| Quinazolinone Derivative B | Escherichia coli | 64 µg/mL |

The biological activity of 4(3H)-quinazolinone is attributed to its ability to interact with various biological targets:

- Tyrosine Kinase Inhibition : Quinazolinones act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR .

- Antibacterial Mechanism : By mimicking p-aminobenzoic acid (PABA), quinazolinones can inhibit bacterial folic acid synthesis, thereby disrupting DNA synthesis .

Structure-Activity Relationship (SAR)

Research indicates that the position of substituents on the quinazolinone ring significantly affects biological activity. For example:

Propriétés

IUPAC Name |

2-methylsulfanyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNXRQGSOJIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224765 | |

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73987-32-3 | |

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.